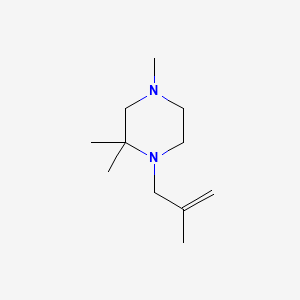![molecular formula C10H13N B566580 3-[(E)-but-1-enyl]-5-methylpyridine CAS No. 103029-21-6](/img/structure/B566580.png)
3-[(E)-but-1-enyl]-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-but-1-enyl]-5-methylpyridine: is an organic compound with the molecular formula C10H13N . It is a derivative of pyridine, specifically a substituted picoline, where the methyl group is replaced by a butenyl group at the 5-position. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Acrolein and Ammonia: One common method involves the reaction of acrolein with ammonia in the presence of a catalyst.
From Acrolein, Propionaldehyde, and Ammonia: Another method involves the reaction of acrolein, propionaldehyde, and ammonia.
Industrial Production Methods:
Gas Phase Synthesis: Industrially, 3-[(E)-but-1-enyl]-5-methylpyridine can be synthesized in the gas phase over a solid acid catalyst such as silica-alumina or ZSM-5 zeolite.
Dehydrogenation of 3-Methylpiperidine: Another industrial method involves the dehydrogenation of 3-methylpiperidine, which is derived from the hydrogenation of 2-methylglutaronitrile.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-[(E)-but-1-enyl]-5-methylpyridine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution Reagents: Electrophiles such as halogens and nitro groups can be introduced under acidic conditions.
Major Products Formed:
Oxidized Derivatives: Products include various carboxylic acids and aldehydes.
Reduced Derivatives: Products include more saturated hydrocarbons.
Substituted Derivatives: Products include halogenated and nitrated aromatic compounds.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 3-[(E)-but-1-enyl]-5-methylpyridine is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the behavior of substituted pyridines in biological systems.
Medicine:
Drug Development: It serves as a precursor in the development of drugs targeting specific molecular pathways.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It can bind to specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
3-Methylpyridine (3-Picoline): A similar compound where the butenyl group is replaced by a methyl group.
4-Methylpyridine (4-Picoline): Another positional isomer with a methyl group at the 4-position. 3
Properties
CAS No. |
103029-21-6 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.221 |
IUPAC Name |
3-[(E)-but-1-enyl]-5-methylpyridine |
InChI |
InChI=1S/C10H13N/c1-3-4-5-10-6-9(2)7-11-8-10/h4-8H,3H2,1-2H3/b5-4+ |
InChI Key |
XQJYAGYIJWEZLV-SNAWJCMRSA-N |
SMILES |
CCC=CC1=CC(=CN=C1)C |
Synonyms |
3-Picoline,5-(1-butenyl)-(6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


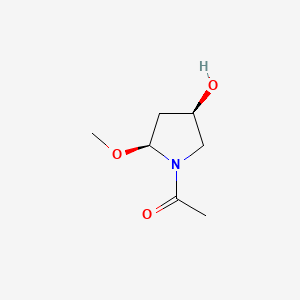
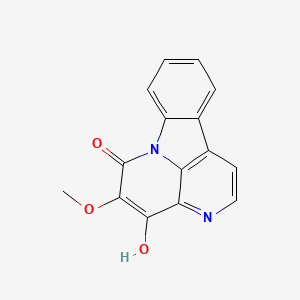
![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1R-(1alpha,2alpha,5alpha)]- (9CI)](/img/new.no-structure.jpg)
![5-Chloro-2-methylbenzo[d]thiazol-6-amine](/img/structure/B566505.png)
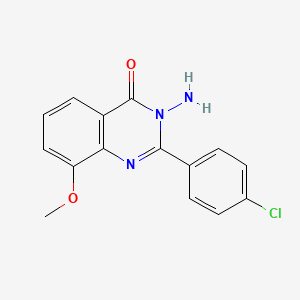

![Butoxy-[[(4-chlorophenyl)methylamino]-(2-hydroxyphenyl)methyl]phosphinic acid](/img/structure/B566511.png)
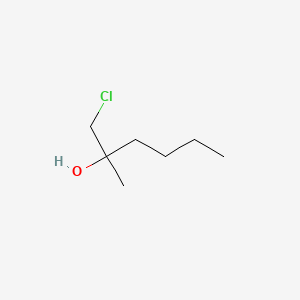
![(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B566517.png)
![(E)-1-[(2S,3S)-4-methylidene-5-oxo-3-(3-oxobutyl)oxolan-2-yl]hex-3-ene-2,5-dione](/img/structure/B566518.png)
